molecular formula C23H32N2O6 B13349219 (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate

(Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate

Cat. No.: B13349219
M. Wt: 432.5 g/mol
InChI Key: SCHCJHPSZPXPGN-ODLFYWEKSA-N
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Description

(Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring, a benzyloxycarbonyl group, and a methoxy-oxobut-2-en-1-yl moiety, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxycarbonyl Group: This step often involves the use of benzyloxycarbonyl chloride in the presence of a base.

    Formation of the Methoxy-Oxobut-2-en-1-yl Moiety: This can be synthesized through aldol condensation reactions followed by methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and protein binding due to its functional groups that mimic natural substrates.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its structure can be modified to enhance its pharmacological properties, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-oxobut-2-en-1-yl)piperidine-1-carboxylate
  • tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxybut-2-en-1-yl)piperidine-1-carboxylate

Uniqueness

What sets (Z)-tert-Butyl 4-(3-(((benzyloxy)carbonyl)amino)-4-methoxy-4-oxobut-2-en-1-yl)piperidine-1-carboxylate apart from similar compounds is its specific configuration and the presence of the methoxy-oxobut-2-en-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H32N2O6

Molecular Weight

432.5 g/mol

IUPAC Name

tert-butyl 4-[(Z)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)but-2-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C23H32N2O6/c1-23(2,3)31-22(28)25-14-12-17(13-15-25)10-11-19(20(26)29-4)24-21(27)30-16-18-8-6-5-7-9-18/h5-9,11,17H,10,12-16H2,1-4H3,(H,24,27)/b19-11-

InChI Key

SCHCJHPSZPXPGN-ODLFYWEKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C/C=C(/C(=O)OC)\NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC=C(C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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